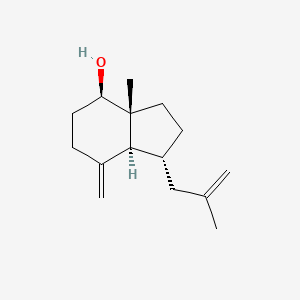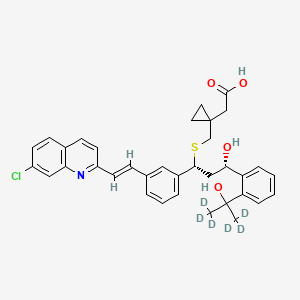![molecular formula C23H14D7NO2 B1159768 [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B1159768.png)
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 073 2-hydroxyindole metabolite-d7 is a deuterated analog of the JWH 073 2-hydroxyindole metabolite. It contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4 positions. This compound is primarily used as an internal standard for the quantification of JWH 073 2-hydroxyindole metabolite by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 073 2-hydroxyindole metabolite-d7 involves the incorporation of deuterium atoms into the parent compound, JWH 073 2-hydroxyindole metabolite. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the indole ring and butyl side chain.
Hydroxylation: Introduction of a hydroxyl group at the 2-position of the indole ring.
Industrial Production Methods
Industrial production of JWH 073 2-hydroxyindole metabolite-d7 involves large-scale synthesis using deuterated reagents and catalysts to ensure high yield and purity. The compound is then purified using chromatographic techniques and formulated as a solution in methanol .
Chemical Reactions Analysis
Types of Reactions
JWH 073 2-hydroxyindole metabolite-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted indole derivatives .
Scientific Research Applications
JWH 073 2-hydroxyindole metabolite-d7 is used extensively in scientific research, particularly in the following areas:
Chemistry: As an internal standard for quantification in analytical chemistry.
Biology: Studying the metabolism of synthetic cannabinoids.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.
Industry: Quality control and standardization in the production of synthetic cannabinoids
Mechanism of Action
The mechanism of action of JWH 073 2-hydroxyindole metabolite-d7 involves its role as an internal standard in analytical techniques. It does not exert biological effects directly but is used to quantify the presence of JWH 073 2-hydroxyindole metabolite in biological samples. The molecular targets and pathways involved are related to the analytical methods used, such as gas chromatography and liquid chromatography-mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
JWH 073 4-hydroxyindole metabolite-d7: Another deuterated analog used as an internal standard.
JWH 073 5-hydroxyindole metabolite-d7: Similar in structure and used for similar analytical purposes.
JWH 018 N-pentanoic acid metabolite-d4: A deuterated analog of a different synthetic cannabinoid metabolite
Uniqueness
JWH 073 2-hydroxyindole metabolite-d7 is unique due to its specific deuteration pattern and its role in quantifying the JWH 073 2-hydroxyindole metabolite. This specificity makes it highly valuable in forensic and research applications .
Properties
Molecular Formula |
C23H14D7NO2 |
|---|---|
Molecular Weight |
350.5 |
IUPAC Name |
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H21NO2/c1-2-3-15-24-20-14-7-6-12-19(20)21(23(24)26)22(25)18-13-8-10-16-9-4-5-11-17(16)18/h4-14,26H,2-3,15H2,1H3/i1D3,2D2,3D2 |
InChI Key |
HLQUZHWENOKGOT-NCKGIQLSSA-N |
SMILES |
CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43 |
Synonyms |
(1-butyl-2,2,3,3,4,4,4-d7-2-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





